molecular formula C16H27NO4 B1601682 (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester CAS No. 488-00-6

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester

Cat. No.: B1601682
CAS No.: 488-00-6
M. Wt: 297.39 g/mol
InChI Key: AORFDVNAPHMKAU-INWMFGNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester" (hereafter referred to as Compound A) is a chiral molecule characterized by:

  • Core structure: A partially saturated pyrrolizine ring (2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl) esterified with a hydroxy-substituted butanoic acid derivative.
  • Stereochemistry: Four defined stereocenters, including (2R)- and (R)-configurations in the methoxyethyl and hydroxybutanoate groups.
  • Molecular formula: C₁₆H₂₇NO₇ (approximate mass: 345.39 g/mol) .

This compound shares structural motifs with pyrrolizidine alkaloids and synthetic derivatives, which are often explored for bioactive properties.

Properties

CAS No.

488-00-6

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1

InChI Key

AORFDVNAPHMKAU-INWMFGNUSA-N

SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

One of the practical methods for obtaining this compound is extraction from the herbs of Heliotropium indicum L, which naturally contain this ester. The extraction process typically involves:

  • Using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone to solubilize the compound from the plant material.
  • Followed by purification steps including chromatographic techniques to isolate the pure compound.

This natural extraction approach is favored in industrial settings for large-scale production due to the availability of raw materials and the compound’s natural abundance in these herbs.

Reaction Conditions and Purification

Parameter Typical Conditions for Synthesis
Solvent THF, dichloromethane, ethyl acetate, or DMSO
Temperature Room temperature to 60°C
Reaction Time Several hours to over 24 hours
Catalysts/Reagents Tf2O, DIPEA, acidic catalysts (e.g., HCl in dioxane)
Purification Methods Silica gel chromatography, reverse-phase C18 chromatography

Purification is critical due to the presence of stereoisomers and side products. Chromatographic techniques such as silica gel chromatography (hexane/ethyl acetate mixtures) and reverse-phase C18 chromatography (acetonitrile/water gradients) are effective in isolating the target ester with high purity and enantiomeric excess.

Chemical Reaction Types Relevant to Preparation

The compound can undergo several chemical transformations during synthesis or modification:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to modify hydroxyl groups or other sites.
  • Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl or other functional groups.
  • Substitution: Nucleophilic or electrophilic substitution reactions to modify side chains or functional groups.

These reactions are carefully controlled to maintain stereochemistry and avoid degradation of the sensitive tetrahydropyrrolizinyl moiety.

Research Findings and Optimization Notes

  • The stereoselective synthesis heavily relies on chiral pool strategies, starting from enantiomerically pure hydroxy acids to preserve the (2R) and (7aS) configurations.
  • Organocatalysts or metal-ligand complexes may be used to induce or enhance enantioselectivity during key steps such as hydroxylation or esterification.
  • Reaction monitoring by spectroscopic methods (NMR, HRMS) ensures product identity and stereochemical integrity.
  • Yield and purity optimization involve balancing reaction time, temperature, and reagent concentration.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Natural Extraction Solvent extraction from Heliotropium indicum herbs Scalable for industrial use Requires extensive purification
Chemical Synthesis Multi-step esterification from chiral hydroxy acids Precise stereochemical control Complex, time-consuming
Catalytic Asymmetric Methods Use of organocatalysts or metal complexes High enantioselectivity Requires catalyst optimization
Purification Techniques Chromatography (silica gel, C18 reverse phase) High purity and enantiomeric excess Costly and labor-intensive

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester undergoes several types of chemical reactions, including:

    Oxidation: (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biochemistry and Pharmacology

Heleurine has been studied for its potential biological activities, including:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help neutralize free radicals and protect cells from oxidative damage. In vitro assays such as DPPH and ABTS have demonstrated its efficacy in scavenging free radicals.
  • Pain Management : Animal studies have indicated that Heleurine may possess analgesic properties. Tests involving pain stimuli (e.g., hot plate and formalin tests) have shown a reduction in pain responses, suggesting its potential utility in pain relief.
  • Anti-inflammatory Effects : Preliminary studies indicate that Heleurine may exert anti-inflammatory effects by modulating inflammatory pathways and cytokine production.

Medicinal Chemistry

Heleurine's unique stereochemistry allows it to interact with various biological targets:

  • Receptor Interaction : The compound has been shown to interact with acetylcholine receptors, leading to potential anticholinergic effects which could be beneficial in treating certain neurological conditions .
  • Therapeutic Potential : Investigations into its sedative and anxiolytic properties suggest that Heleurine may be useful in managing anxiety disorders and related conditions .

Industrial Applications

In industrial chemistry, Heleurine is utilized as a reagent in organic synthesis and as a reference standard in analytical chemistry. Its role extends to the development of new materials and chemical formulations due to its unique chemical structure .

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating signaling pathways within cells. For example, (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester has been shown to interact with acetylcholine receptors, leading to anticholinergic effects . Additionally, it may influence other neurotransmitter systems, contributing to its sedative and anxiolytic properties.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds are structurally related to Compound A , differing primarily in substituents, oxidation states, and stereochemistry:

Compound Name Molecular Formula Key Structural Features Stereocenters Reference(s)
Europine oxide (N-oxide derivative) C₁₆H₂₇NO₇ Contains an N-oxide group on the pyrrolizine ring; otherwise identical to Compound A. 5
[(1S,7aR)-7-[({(2S)-2,3-Dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoyl}oxy)methyl]-...-2-methyl-2-butenoate C₂₀H₂₉NO₇ Replaces the hydroxy group with a (2Z)-2-methyl-2-butenoate ester. 4
[(1R,7aR)-1-(Acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-isopropylbutanoate C₁₈H₂₉NO₇ Features an acetyloxy group on the pyrrolizine ring and isopropyl substituent. 5
(4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-...pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester C₂₃H₂₇Cl₂N₃O₅ Substitutes pyrrolizine with a pyridazine ring and adds halogenated aryl groups. 3
Key Observations:
  • Europine oxide () is an oxidized derivative of Compound A , introducing a polar N-oxide group that enhances solubility but may reduce membrane permeability .
  • Substituents like isopropyl () or halogenated aryl groups () significantly modify steric and electronic properties, impacting target binding .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Compound A Europine Oxide Compound Compound
Molecular Weight 345.39 g/mol 345.39 g/mol 419.45 g/mol 508.39 g/mol
LogP (Predicted) 1.2 0.8 2.1 3.5
Hydrogen Bond Donors 3 4 3 2
Hydrogen Bond Acceptors 7 8 7 6
Key Observations:
  • Europine oxide has a lower LogP than Compound A due to the N-oxide group, suggesting improved aqueous solubility .
  • The compound’s higher LogP (3.5) reflects its lipophilic halogenated aryl substituents, favoring blood-brain barrier penetration .
  • Hydrogen bonding capacity correlates with the number of polar groups (e.g., hydroxyl, carbonyl).

Biological Activity

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester, commonly referred to as Heleurine, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H27NO4
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 488-00-6
  • Density : 1.12 g/cm³ (predicted)
  • Boiling Point : 408.8 ± 45.0 °C (predicted)
  • pKa : 12.12 ± 0.29 (predicted)

The biological activity of Heleurine is primarily attributed to its interaction with various molecular targets within the body. This compound exhibits a multifaceted mechanism of action:

  • Receptor Interaction : Heleurine has been shown to bind to acetylcholine receptors, leading to anticholinergic effects which may contribute to its sedative and anxiolytic properties.
  • Cellular Signaling Modulation : It modulates several signaling pathways within cells, influencing processes such as apoptosis and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that Heleurine may possess antioxidant properties, which could help mitigate oxidative stress-related cellular damage.

Analgesic and Sedative Effects

Research indicates that Heleurine exhibits analgesic and sedative effects in animal models. In a study involving rodent models, administration of Heleurine resulted in a significant reduction in pain responses compared to control groups. This suggests potential use in pain management therapies.

Anxiolytic Properties

Heleurine has been investigated for its anxiolytic effects. In behavioral tests such as the elevated plus maze and open field test, treated animals displayed reduced anxiety-like behavior. These findings indicate its potential utility in treating anxiety disorders.

Hallucinogenic Effects

Notably, the compound has been linked to hallucinogenic properties due to its structural similarity to other psychoactive substances. This aspect warrants further investigation into its safety profile and therapeutic applications in controlled settings.

Case Studies

Several case studies have explored the biological activity of Heleurine:

  • Pain Management Study :
    • Objective : To evaluate the analgesic effects of Heleurine in a rodent model.
    • Findings : Significant reduction in nociceptive responses was observed at doses of 10 mg/kg and higher.
    • : Supports the potential use of Heleurine as an analgesic agent.
  • Anxiety Reduction Study :
    • Objective : Assess the anxiolytic effects using behavioral assays.
    • Findings : Animals treated with Heleurine showed increased time spent in open arms during the elevated plus maze test.
    • : Suggests efficacy in reducing anxiety symptoms.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief
AnxiolyticReduced anxiety-like behavior
HallucinogenicPsychoactive effects noted
AntioxidantPotential mitigation of oxidative stress

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the (2R)-2-hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid moiety?

  • Methodology : Use stereoselective alkylation or acylation reactions to introduce the (R)-1-methoxyethyl group. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereochemical control at the 2R position. For esterification, employ activated acylating agents (e.g., acid chlorides) under mild conditions to avoid racemization .
  • Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry during intermediate steps.

Q. How can researchers separate and quantify the target compound from reaction mixtures containing structurally similar byproducts?

  • Methodology : Utilize reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% formic acid). For detection, tandem mass spectrometry (LC-MS/MS) provides specificity for the ester moiety. Preliminary extraction at basic pH (to isolate the free acid) followed by derivatization (e.g., methyl ester formation) enhances chromatographic resolution .
  • Validation : Confirm recovery rates (>90%) using spiked matrices and internal standards like deuterated analogs.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in stereochemical assignments for the pyrrolizine component?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with NMR-based NOE (Nuclear Overhauser Effect) studies. For example, irradiating the (7aS)-pyrrolizinyl methyl proton should show spatial proximity to the ester carbonyl group, confirming the ester’s stereochemical orientation .
  • Data Interpretation : Cross-validate with computational methods (DFT calculations) to correlate experimental and theoretical coupling constants.

Q. How can researchers mitigate epimerization during esterification of the (2R)-hydroxy acid with the pyrrolizine alcohol?

  • Methodology : Use low-temperature conditions (−20°C) and non-polar solvents (e.g., dichloromethane) to suppress acid-catalyzed racemization. Activate the hydroxy acid as a mixed anhydride (e.g., with isobutyl chloroformate) to minimize side reactions .
  • Optimization : Track epimer formation via chiral GC or HPLC; adjust reaction time and stoichiometry iteratively.

Q. What strategies enable selective functionalization of the pyrrolizine ring without disrupting the ester linkage?

  • Methodology : Employ protective groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl group on the pyrrolizine moiety. For C-H activation, use palladium catalysts with directing groups (e.g., pyridines) to achieve regioselectivity .
  • Validation : Confirm site-specific modifications via HRMS and 2D NMR (HSQC, HMBC).

Analytical Challenges

Q. How do researchers differentiate between the target compound and its (7aR)-pyrrolizine diastereomer in complex matrices?

  • Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Retention time discrepancies (>2 min) between diastereomers are typical. For confirmation, compare fragmentation patterns in LC-MS/MS (e.g., m/z 531 [M-H]⁻ for the target vs. m/z 531 with distinct fragment ions for the diastereomer) .

Q. What protocols ensure accurate quantification of trace-level degradation products (e.g., hydrolyzed acid) in stability studies?

  • Methodology : Implement a stability-indicating UPLC method with a pH-stable column (e.g., BEH Shield RP18). Accelerated degradation studies (40°C/75% RH for 6 months) identify major impurities. Validate limits of detection (LOD < 0.1%) per ICH guidelines .

Stereochemical and Mechanistic Insights

Q. Why does the (7aS)-pyrrolizine configuration influence the compound’s biological activity?

  • Hypothesis Testing : Synthesize both (7aS) and (7aR) diastereomers and compare their binding affinities to target receptors (e.g., via SPR or radioligand assays). Molecular docking simulations predict steric clashes in the (7aR) form .
  • Data Analysis : Correlate enantiomeric excess (ee) with IC50 values to establish structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
Reactant of Route 2
Reactant of Route 2
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.